molecular formula C7H17NO B13528179 2-(2,2-Dimethylpropoxy)ethanamine

2-(2,2-Dimethylpropoxy)ethanamine

Cat. No.: B13528179
M. Wt: 131.22 g/mol
InChI Key: ZDJMCHYOZQIPLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dimethylpropoxy)ethan-1-amine is an organic compound with the molecular formula C6H15NO. It is a colorless liquid with a characteristic odor and is known for its solubility in water and organic solvents. This compound is used in various chemical reactions and serves as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-dimethylpropoxy)ethan-1-amine typically involves the reaction of 2,2-dimethylpropanol with ethylene oxide, followed by amination. The reaction conditions include:

    Temperature: The reaction is usually carried out at elevated temperatures, around 100-150°C.

    Catalysts: Acidic or basic catalysts are often used to facilitate the reaction.

    Solvents: Common solvents include water, ethanol, or other organic solvents.

Industrial Production Methods

In industrial settings, the production of 2-(2,2-dimethylpropoxy)ethan-1-amine is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:

    Reactors: Continuous flow reactors with precise temperature and pressure control.

    Purification: The product is purified using distillation or crystallization techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropoxy)ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, replacing the amine group with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution Reagents: Halogenated compounds and strong bases are used for substitution reactions.

Major Products Formed

    Oxidation Products: Ketones and oxides.

    Reduction Products: Primary and secondary amines, alcohols.

    Substitution Products: Various substituted amines and ethers.

Scientific Research Applications

2-(2,2-Dimethylpropoxy)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.

    Industry: It is used in the production of polymers, coatings, and other functional materials.

Mechanism of Action

The mechanism of action of 2-(2,2-dimethylpropoxy)ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a substrate or inhibitor, affecting the activity of these targets. The pathways involved include:

    Enzyme Inhibition: The compound can inhibit specific enzymes, altering metabolic pathways.

    Receptor Binding: It can bind to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethoxyethoxy)ethanamine
  • 2-(2-Aminoethoxy)ethanol
  • 2-(2-Methoxyethoxy)ethanamine

Uniqueness

2-(2,2-Dimethylpropoxy)ethan-1-amine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C7H17NO

Molecular Weight

131.22 g/mol

IUPAC Name

2-(2,2-dimethylpropoxy)ethanamine

InChI

InChI=1S/C7H17NO/c1-7(2,3)6-9-5-4-8/h4-6,8H2,1-3H3

InChI Key

ZDJMCHYOZQIPLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.